tert-Butyl N-{4-[(1E)-1-(hydroxyimino)ethyl]phenyl}carbamate
Overview
Description
Scientific Research Applications
Synthesis and Chemical Transformations :
- Xavier Guinchard et al. (2005) demonstrated the synthesis of tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which behave as N-(Boc)-protected nitrones in reactions with organometallics, showcasing their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
- Bingbing Zhao et al. (2017) established a rapid synthetic method for tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in the synthesis of biologically active compounds (Zhao, Guo, Lan, & Xu, 2017).
Potential in Pharmacology :
- E. Chalina et al. (1998) researched phenyl N-substituted carbamates, finding compounds with notable antiarrhythmic and hypotensive activities, indicating potential pharmacological applications (Chalina, Chakarova, & Staneva, 1998).
Biological Activity Studies :
- P. Douch and J. Smith (1971) studied the metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice, revealing insights into the biochemical pathways and enzymatic activities involved in metabolizing this class of compounds (Douch & Smith, 1971).
Application in Organic Syntheses :
- Keith Smith et al. (2013) explored the directed lithiation of similar compounds, demonstrating their potential in creating various substituted products, useful in organic syntheses (Smith, El‐Hiti, & Alshammari, 2013).
Enzymatic Kinetic Resolution :
- Leandro Piovan et al. (2011) investigated the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, demonstrating high enantioselectivity and potential applications in synthesizing chiral organoselenanes and organotelluranes (Piovan, Pasquini, & Andrade, 2011).
Properties
IUPAC Name |
tert-butyl N-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9(15-17)10-5-7-11(8-6-10)14-12(16)18-13(2,3)4/h5-8,17H,1-4H3,(H,14,16)/b15-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPJMJLZDVSKSD-OQLLNIDSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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